molecular formula C14H8N2 B11753775 1,4-Di(pyridin-3-yl)buta-1,3-diyne CAS No. 5069-24-9

1,4-Di(pyridin-3-yl)buta-1,3-diyne

Cat. No.: B11753775
CAS No.: 5069-24-9
M. Wt: 204.23 g/mol
InChI Key: OXLKEFMFRSZXGO-UHFFFAOYSA-N
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Description

Overview of Conjugated Poly-yne Systems and Pyridine-Based Organic Linkers

Pyridine (B92270) and its derivatives are heterocyclic aromatic compounds that serve as crucial building blocks, or "linkers," in coordination chemistry and materials science. acs.orgnih.gov The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. youtube.com This ability to form stable complexes with a wide variety of metals is harnessed to construct complex supramolecular architectures, including metal-organic frameworks (MOFs). acs.orgalfa-chemistry.com Pyridine-based linkers offer tunable electronic properties and structural diversity, allowing for the rational design of materials for applications in gas storage, separation, and catalysis. alfa-chemistry.com The specific geometry and number of coordination sites on the pyridine-based ligand dictate the structure and properties of the resulting molecular assembly. acs.orgnih.gov

Significance of 1,4-Di(pyridin-3-yl)buta-1,3-diyne as a Molecular Building Block

This compound is a bifunctional organic compound that masterfully combines the features of a conjugated diyne system with the coordinating capabilities of pyridine rings. Its structure consists of a central buta-1,3-diyne linker flanked by two pyridine rings connected at their 3-positions. This specific arrangement makes it a highly valuable and rigid linear building block in the fields of coordination chemistry and materials science. smolecule.com

The significance of this molecule lies in its ability to act as a ditopic ligand. The nitrogen atoms on the two terminal pyridine rings can coordinate to metal centers, enabling the construction of well-defined one-, two-, or three-dimensional metal-organic coordination polymers and frameworks. smolecule.com The rigid butadiyne core ensures a linear and predictable geometry in these extended structures. Furthermore, the conjugated π-system of the entire molecule gives rise to interesting electronic and optical properties, making it a candidate for applications in organic electronics and photonic devices. smolecule.com The nitrogen-containing pyridine rings enhance its coordination chemistry potential compared to analogous compounds lacking these heterocyclic groups. smolecule.com

Below are the key chemical properties of this compound.

PropertyValue
Molecular FormulaC₁₄H₈N₂
Molecular Weight204.23 g/mol
IUPAC Name3-[4-(pyridin-3-yl)buta-1,3-diyn-1-yl]pyridine
CAS Number5069-24-9
AppearanceWhite crystalline solid

Data sourced from PubChem CID 642803 and other chemical suppliers. nih.gov

Historical Development and Evolution of Related Diynyl-Pyridyl Scaffolds in Coordination and Materials Chemistry

The exploration of diynyl-pyridyl scaffolds has been a progressive endeavor in chemistry, driven by the desire to create novel functional materials. The synthesis of ethynylpyridines and their subsequent dimerization to form 1,4-di(n-pyridyl)buta-1,3-diynes marked a significant step in this field. rsc.orgresearchgate.net Early research focused on establishing reliable synthetic routes, such as the oxidative coupling of terminal alkynes. rsc.org One of the key methods developed was the oxidative dimerization of ethynylpyridines, which provided an efficient pathway to these symmetrical diyne structures. rsc.orgresearchgate.net

A pivotal moment in the understanding of these scaffolds was the successful synthesis and structural characterization of 1,4-di(3-pyridyl)buta-1,3-diyne by X-ray crystallography. rsc.orgresearchgate.net This provided definitive proof of its linear, centrosymmetric structure and the specific arrangement of the pyridine rings relative to the diyne linker. This structural elucidation was crucial for predicting and understanding how these molecules would behave as building blocks in larger assemblies.

Further studies demonstrated that these diynyl-pyridyl compounds could form charge-transfer complexes, for instance with electron donors like tetramethyl-p-phenylenediamine (TMPD). rsc.orgresearchgate.net This finding highlighted the electronic properties of these molecules and opened the door for their investigation in the context of molecular electronics. The development of synthetic methods and the fundamental understanding of the structure and electronic nature of diynyl-pyridyl scaffolds have paved the way for their contemporary use in the design of sophisticated coordination polymers, metal-organic frameworks, and other advanced materials. acs.orgsmolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5069-24-9

Molecular Formula

C14H8N2

Molecular Weight

204.23 g/mol

IUPAC Name

3-(4-pyridin-3-ylbuta-1,3-diynyl)pyridine

InChI

InChI=1S/C14H8N2/c1(5-13-7-3-9-15-11-13)2-6-14-8-4-10-16-12-14/h3-4,7-12H

InChI Key

OXLKEFMFRSZXGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC#CC2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,4 Di Pyridin 3 Yl Buta 1,3 Diyne

Oxidative Homocoupling Strategies

Oxidative homocoupling reactions are a cornerstone for the synthesis of symmetrical 1,3-diynes. These methods involve the use of a metal catalyst and an oxidant to facilitate the dimerization of terminal alkynes. The synthesis of 1,4-di(n-pyridyl)buta-1,3-diynes is effectively accomplished through such oxidative dimerization processes, resulting in good yields. nih.gov

The Glaser coupling, first reported in 1869, is one of the oldest and most fundamental coupling reactions for forming symmetrical diynes. rsc.org It traditionally involves the use of copper(I) salts, such as copper(I) chloride, in the presence of an oxidant like air, and a base. rsc.org The reaction proceeds via the formation of a copper(I)-alkyne complex. rsc.org Over the years, numerous modifications, such as the Eglinton and Hay couplings, have been developed to improve the efficiency and substrate scope of this reaction. rsc.org The straightforward synthesis of homocoupled 1,3-diynes has been effectively achieved through these methods. nih.gov

Copper catalysis is central to the Glaser coupling and its variants for the synthesis of 1,4-disubstituted buta-1,3-diynes. researchgate.netresearchgate.net The process typically utilizes a Cu(I) salt, like CuCl or CuI, and an oxidant, often atmospheric oxygen. rsc.orgresearchgate.net The reaction can be performed under various conditions, including solvent-free systems, which provides an environmentally favorable route to 1,3-diynes with short reaction times and under mild conditions. researchgate.net Theoretical studies suggest the reaction mechanism involves the coordination of the terminal alkyne to the copper center, followed by deprotonation to form a copper acetylide intermediate. ub.edusioc-journal.cn Dimerization of this intermediate followed by reductive elimination yields the final diyne product. ub.eduscilit.com The use of a copper(I) chloride catalyst mediated by visible light at room temperature represents a modern, mild approach for the Csp–Csp homocoupling of terminal alkynes. rsc.org

Table 1: Overview of Copper-Catalyzed Homocoupling Conditions

Catalyst System Oxidant Base/Additives Conditions Reference
CuCl Air n-propylamine Solvent-free, 60 °C researchgate.net
CuI - K₂CO₃ Room Temperature researchgate.netnih.gov
Cu(OAc)₂ - Pyridine (B92270) - ub.eduscilit.com

The efficacy of copper-catalyzed Glaser coupling reactions can be significantly enhanced through the use of ancillary ligands. Ligands coordinate to the copper center, modifying its electronic properties and steric environment, which can lead to improved catalytic activity, stability, and product yields. The design of effective ligands is a key area of research for optimizing the synthesis of conjugated diynes.

Bis-N-heterocyclic carbenes (bis-NHCs) have emerged as efficient ligands for copper-catalyzed Glaser reactions. sioc-journal.cnscilit.com These ligands offer strong σ-donation and form stable complexes with the copper catalyst. A simple and practical bis-N-heterocyclic carbene ligand has been shown to be effective for the Cu-catalyzed Glaser homocoupling of a variety of terminal alkynes, including both aliphatic and aromatic substrates. sioc-journal.cnscilit.com This protocol is notable for being carried out in air under base-free conditions, which simplifies the operational procedure. sioc-journal.cnscilit.com High product yields have been obtained at elevated temperatures for a range of substrates, demonstrating the versatility and robustness of this catalytic system. sioc-journal.cn The use of bis-NHC ligands provides a promising method for the industrial preparation of symmetric 1,3-diynes. sioc-journal.cnscilit.com

Table 2: Representative Conditions for Bis-NHC Ligand in Glaser Coupling

Substrate Type Catalyst Loading Ligand Loading Temperature Atmosphere Reference
Aromatic terminal alkynes 5 mol% Cu 10 mol% L2 100 °C Air sioc-journal.cn

L2 refers to a specific bis-N-heterocyclic carbene ligand structure detailed in the source.

Benzotriazole (B28993) has been identified as a highly efficient and inexpensive ligand for the copper-catalyzed Glaser homocoupling of terminal alkynes. researchgate.netnih.gov This method utilizes CuI as the catalyst and a base such as K₂CO₃, operating effectively at room temperature in an open flask. ub.eduresearchgate.netnih.gov The protocol is advantageous due to its simple handling, easy work-up, mild reaction conditions, and high yields for a broad range of substrates. ub.eduresearchgate.net A plausible mechanism suggests that benzotriazole reacts with CuI to form an intermediate complex which then interacts with the terminal alkyne, facilitating the deprotonation and subsequent C-C bond formation. ub.eduresearchgate.net This system requires a smaller quantity of both the copper catalyst and the ligand compared to some previously reported methods. ub.eduresearchgate.net

Table 3: Benzotriazole-Ligand System for Glaser Coupling

Catalyst Ligand Base Temperature Key Advantage Reference

A modern and sustainable approach for the synthesis of 1,3-butadiynes involves an electro-redox cuprous catalyzed dehydrogenative Csp-Csp homocoupling of terminal acetylenes. researchgate.net This methodology represents a significant advancement as it avoids the need for chemical oxidants. researchgate.net The process relies on electrochemically generated cuprous catalysis for the oxidative homocoupling of terminal alkynes. researchgate.net The developed chemistry features the electro-redox formation of a copper-acetylide intermediate, which is pivotal for the Csp-Csp coupling step. researchgate.net This electrochemical protocol demonstrates good synthetic yields and functional group tolerance. researchgate.net While this specific method has been established for an array of structurally and electronically different 1,3-butadiyne (B1212363) derivatives, its application provides a viable and green synthetic route applicable to precursors like 3-ethynylpyridine (B57287). researchgate.net

Glaser Coupling and its Catalytic Variants

Ligand Design and Efficacy in Catalytic Glaser Reactions

Cross-Coupling Protocols and Diyne Formation

The construction of the buta-1,3-diyne core flanked by two pyridin-3-yl groups is often achieved through strategic cross-coupling reactions. These reactions are fundamental in forming the crucial carbon-carbon triple bonds that define the molecule's structure.

Sonogashira Cross-Coupling as a Precursor Synthesis or Side Reaction Pathway

The Sonogashira cross-coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be conducted under mild conditions. wikipedia.orgorganic-chemistry.org While direct Sonogashira coupling of two molecules of 3-ethynylpyridine with a C2-synthon is a conceivable route to 1,4-di(pyridin-3-yl)buta-1,3-diyne, it is more commonly used in the synthesis of precursors or can be involved in side reactions.

For instance, the synthesis of various functionalized 1-arylalka-1,3-diynes has been achieved in high yields through a two-step, one-pot procedure under mild conditions. researchgate.net The Sonogashira reaction is also employed in the synthesis of enediyne systems containing heterocyclic moieties like quinoxaline, pyridine, and pyrimidine, starting from dihalo- or halotriflic heteroarenes and trimethylsilyl (B98337) acetylene. researchgate.net

In the context of pyridyl-substituted butadiynes, Sonogashira coupling of 2-chloro-3-iodopyridines with buta-1,3-diynes has been shown to result in the substitution of only the iodine atom. researchgate.net Depending on the reaction conditions, the reaction of 2-bromo-3-iodopyridine (B1280457) with buta-1,3-diynes can yield either 2-bromo-3-(buta-1,3-diynyl)- or 2,3-bis(buta-1,3-diynyl)pyridines. researchgate.net These examples highlight the utility of the Sonogashira reaction in building complex pyridine-containing acetylenic structures, which could be precursors or analogues of this compound.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. Both experimental and computational methods have been employed to elucidate the formation of this compound and related compounds.

Experimental Elucidation of Reaction Pathways

Experimental studies have provided insights into the formation of 1,4-di(n-pyridyl)buta-1,3-diynes. One established method involves the oxidative dimerization of ethynylpyridines. rsc.org This approach has been successfully used to obtain 1,4-di(n-pyridyl)buta-1,3-diynes in good yields. rsc.orgresearchgate.net The synthesis of the necessary ethynylpyridine precursors can be achieved through different routes, such as the Wittig reaction between a pyridinecarbaldehyde and chloromethylene(triphenyl)phosphine ylide, followed by the elimination of hydrogen chloride. rsc.orgresearchgate.net An alternative route involves the elimination of acetone (B3395972) from a 2-methyl-4-(n-pyridyl)but-3-yn-2-ol intermediate. rsc.orgresearchgate.net The structure of the resulting 1,4-di(3-pyridyl)buta-1,3-diyne has been confirmed by X-ray crystallography. rsc.org

The table below summarizes the experimental methods for the synthesis of ethynylpyridines, which are precursors to this compound.

Starting MaterialReagentsIntermediate/ProductReference
PyridinecarbaldehydeChloromethylene(triphenyl)phosphine ylideEthynylpyridine rsc.orgresearchgate.net
2-Methyl-4-(n-pyridyl)but-3-yn-2-ol-Ethynylpyridine rsc.orgresearchgate.net
EthynylpyridineOxidizing Agent1,4-Di(n-pyridyl)buta-1,3-diyne rsc.orgresearchgate.net

Computational Studies on Reaction Mechanisms (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT) calculations, have become invaluable for investigating reaction mechanisms at a molecular level. While specific DFT studies solely on the formation of this compound were not found, computational studies on related systems provide transferable insights.

For example, computational studies have been carried out to calculate the frontier molecular orbital energies and estimate the polymer band gap of a similar conjugated system, 1,4-di([2,2′-bithiophen]-3-yl)buta-1,3-diyne. mdpi.com Such calculations help in understanding the electronic properties and reactivity of these molecules. mdpi.com DFT optimization, based on crystal structure-derived molecular geometry, was used to obtain the frontier molecular orbital energies of this compound. mdpi.com

In a different study, Kohn-Sham density functional theory (B3LYP/6-311G**) and coupled-cluster theory (CCSD/6-31G*) were used to produce energy-optimized structures, vibrational normal modes, and molecular orbitals for 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium. nih.gov This work demonstrates the power of computational chemistry to predict molecular properties and reactivity. nih.govresearchgate.net

The following table presents data from a computational study on (1E,3E)-1,4-dinitro-1,3-butadiene, illustrating the type of information that can be obtained from DFT calculations and applied to understand the reactivity of conjugated systems.

ParameterValueReference
HOMO Energy-8.31 eV nih.gov
LUMO Energy-3.91 eV nih.gov
HOMO-LUMO Energy Gap (ΔE)4.40 eV nih.gov
Global Electrophilicity (ω)4.24 eV nih.gov
Global Nucleophilicity (N)0.81 eV nih.gov

These computational approaches could be applied to investigate the mechanistic details of this compound formation, including transition state energies and reaction profiles.

Optimization of Synthetic Parameters and Reaction Conditions

The efficiency of a synthetic protocol is highly dependent on the reaction conditions. Optimizing parameters such as solvents and additives is crucial for maximizing yields and purity.

Influence of Solvents and Additives

The choice of solvent can significantly impact the outcome of a reaction. For instance, in the synthesis of 1,3-di(4-pyridinyl)acetone, a related pyridyl compound, it was observed that yields generally increased with increasing solvent polarity. marshall.edu Solvents like THF, benzene, toluene, diethyl ether, and hexane (B92381) were tested, with polar solvents likely stabilizing reaction intermediates. marshall.edu

Additives also play a critical role. In Sonogashira couplings, the presence of a copper(I) co-catalyst is typical, although copper-free versions have been developed. wikipedia.orgorganic-chemistry.org The choice of base is also important. wikipedia.org In the synthesis of a dipyridylpalladium complex used in copper-free Sonogashira reactions, N-methylpyrrolidinone (NMP) was found to be a more efficient solvent than water, and tetra-n-butylammonium acetate (B1210297) (TBAA) was used as the base. wikipedia.org

The following table summarizes the effect of different solvents on the yield of a picolinate, a precursor in the attempted synthesis of a dipyridyl acetone, which highlights the importance of solvent selection.

SolventPolarityEffect on YieldReference
HexaneNon-polarLower Yield marshall.edu
Diethyl EtherSlightly PolarModerate Yield marshall.edu
TolueneNon-polarLower Yield marshall.edu
BenzeneNon-polarLower Yield marshall.edu
THFPolarHigher Yield marshall.edu

This data underscores the necessity of systematic screening of solvents and additives to optimize the synthesis of this compound.

Temperature and Pressure Effects on Reaction Kinetics and Yield

The efficiency of the synthesis of this compound is influenced by reaction parameters such as temperature and pressure.

Temperature: The role of temperature in the Glaser-Hay coupling is crucial and can affect both the reaction rate and the final yield. While an increase in temperature generally accelerates reaction rates, it does not always lead to higher yields for diyne synthesis. For some coupling reactions, elevated temperatures can promote the formation of undesired side products. However, studies on related bioconjugation reactions using Glaser-Hay coupling have shown that conducting the reaction at room temperature (22 °C) is optimal for minimizing degradation and maximizing coupling efficiency. nih.gov In certain instances of diyne synthesis, reactions performed at both room temperature and 100 °C have resulted in similarly high yields, suggesting that for specific catalytic systems, the reaction is robust across a range of temperatures. acs.org For example, the oxidative dimerization of some terminal alkynes has been effectively carried out at room temperature in a copper(I) iodide/TMEDA/diisopropylamine system. beilstein-journals.orgresearchgate.netnih.gov

Pressure: The effect of pressure on the synthesis of this compound is less commonly detailed in specific literature. In principle, for gas-phase reactions or reactions involving gaseous reactants like oxygen (used as an oxidant in Hay coupling), pressure can influence reaction kinetics by increasing the concentration of the gas in the liquid phase. However, most Glaser-Hay couplings are performed under atmospheric pressure of air or oxygen. There are reports of other types of coupling reactions utilizing high pressure, such as the use of supercritical CO2, but this is not a standard condition for the synthesis of this specific compound. rsc.org

Catalyst and Co-Catalyst Selection and Loading

The selection of an appropriate catalyst and co-catalyst system, along with their respective loadings, is paramount for the successful synthesis of this compound. The most common methods are copper-catalyzed oxidative coupling reactions.

Catalyst Systems: The Glaser-Hay reaction typically employs a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), as the primary catalyst. wikipedia.org This is used in conjunction with a bidentate nitrogenous ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and a base. nih.gov The role of the copper(I) catalyst is to form a copper(I) acetylide intermediate, which then undergoes oxidation to facilitate the coupling. wikipedia.org

In some variations, palladium catalysts are used, particularly for cross-coupling reactions like the Cadiot-Chodkiewicz coupling, which synthesizes unsymmetrical diynes. For such reactions, a combination of a copper(I) salt and a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), can be employed.

Co-Catalysts and Ligands: Bases are essential co-catalysts in these reactions. They serve to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. wikipedia.org Amines like piperidine, diisopropylamine, or triethylamine (B128534) are frequently used. beilstein-journals.orgnih.gov The ligand, typically TMEDA, stabilizes the copper(I) species and enhances its solubility and reactivity. nih.gov In some Cadiot-Chodkiewicz reactions, phosphine-based ligands like tris(o-tolyl)phosphine have been shown to improve yields. rsc.org

Catalyst Loading: The amount of catalyst used can significantly impact the reaction's efficiency and cost. While stoichiometric amounts of copper salts were used in early versions of the Glaser coupling, modern catalytic versions use significantly less. Reducing catalyst loading is a key goal in process optimization. For instance, studies on related palladium-catalyzed reactions have shown that reducing the catalyst loading from 5 mol% to 2.5 mol% can still yield excellent results, while a further increase to 10 mol% might even slightly decrease the yield. nih.gov The optimal loading must be determined empirically for each specific substrate and reaction condition.

Table 1: Exemplary Catalyst Systems for Diyne Synthesis

Reaction TypeCatalystCatalyst LoadingCo-Catalyst/LigandBaseReference
Glaser-Hay CouplingCuICatalyticTMEDA / Diisopropylamine- beilstein-journals.orgnih.gov
Glaser-Hay BioconjugationCopper(I)Not SpecifiedTMEDA- nih.gov
Cadiot-Chodkiewicz CouplingCuI10 mol%Tris(o-tolyl)phosphine (20 mol%)K₂CO₃ rsc.org
Palladium-Catalyzed CouplingPd(OAc)₂0.015 mmoldppf (0.018 mmol)K₂CO₃ dicp.ac.cn

Green Chemistry Aspects and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally benign methods for chemical synthesis, and the production of this compound is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Aqueous and Benign Solvents: A major focus of green synthesis is the replacement of volatile and often toxic organic solvents. Research has demonstrated that Glaser coupling reactions can be successfully performed in water, which is an environmentally friendly solvent. researchgate.net The use of aqueous micellar media has also been explored for related palladium-catalyzed carbonylations of heteroaryl halides, offering a green alternative. researchgate.net Other approaches have utilized supercritical CO₂ as a reaction medium, which is non-toxic and easily removed. rsc.org

Catalyst-Free and Base-Free Conditions: Some modern protocols aim to simplify reaction setups by eliminating certain components. For example, efficient Glaser coupling has been achieved using multinuclear copper complexes as catalysts in water under base-free conditions. researchgate.net Three-component reactions to form related scaffolds have also been performed under aqueous and catalyst-free conditions. dicp.ac.cn

Recyclable Catalysts: To improve the sustainability and economics of the synthesis, the development of recyclable catalysts is a key area of research. Supported copper catalysts, for instance on zeolite or polystyrene, have been designed for the homocoupling of terminal alkynes. bnl.gov These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, reducing both cost and waste.

Air-Tolerant and Milder Conditions: Traditional coupling reactions often require an inert atmosphere to prevent catalyst deactivation or unwanted side reactions. More recent developments have focused on creating air-tolerant systems. For instance, the use of sodium ascorbate (B8700270) as a reductant in Cadiot-Chodkiewicz couplings has been shown to suppress side reactions, allowing the process to be run efficiently in air. organic-chemistry.org The development of catalytic systems that operate effectively at room temperature also contributes to a greener process by reducing energy consumption. beilstein-journals.orgnih.gov

Table 2: Green Chemistry Approaches in Diyne Synthesis

Green ApproachDescriptionExampleReference
Use of Green SolventsReplacing hazardous organic solvents with environmentally benign alternatives.Glaser coupling performed in water. researchgate.net
Recyclable CatalystsEmploying heterogeneous or supported catalysts that can be recovered and reused.Precipitating tungsten catalysts for hydrosilylation. bnl.gov
Base-Free ConditionsDeveloping catalytic systems that do not require the addition of a base.Multinuclear copper complexes in water for Glaser coupling. researchgate.net
Air-Tolerant ReactionsDesigning protocols that can be performed under air, avoiding the need for inert atmospheres.Use of sodium ascorbate as a reductant in Cadiot-Chodkiewicz coupling. organic-chemistry.org
Catalyst-Free ReactionsPerforming reactions in water without the need for a catalyst.Synthesis of 1,4-diketones from alkylglyoxals and 1,3-dicarbonyl compounds. dicp.ac.cn

Coordination Chemistry and Supramolecular Assembly of 1,4 Di Pyridin 3 Yl Buta 1,3 Diyne

Ligand Design Principles and Coordination Modes of 1,4-Di(pyridin-3-yl)buta-1,3-diyne

The utility of this compound in constructing supramolecular systems stems from its well-defined structural and electronic properties. The strategic placement of its coordinating nitrogen atoms and the nature of the linker are key to its function.

The primary coordinating sites in this compound are the nitrogen atoms of the two terminal pyridine (B92270) rings. smolecule.com These nitrogen centers possess lone pairs of electrons, enabling them to act as Lewis bases and donate electron density to a variety of metal ions, which act as Lewis acids. This interaction is fundamental to the formation of coordination complexes. smolecule.com The position of the nitrogen atom at the 3-position of the pyridine ring results in a specific angular orientation of the coordination vector, which influences the geometry of the resulting self-assembled structures. When coordinated to a metal center, the ligand typically acts as a bidentate linker, bridging two different metal ions.

The buta-1,3-diyne unit serves as a rigid and linear spacer separating the two pyridyl coordinating groups. researchgate.net This rigidity is a consequence of the sp-hybridization of the carbon atoms in the alkyne functionalities. Unlike more flexible aliphatic chains, the butadiyne linker holds the two pyridyl groups at a fixed distance and in a relatively linear orientation. This predictable geometry is crucial in the design of supramolecular structures, as it allows for greater control over the final architecture of the assembly. In coordination polymers, this ligand has been shown to act as a spacer that dictates the formation of zig-zag chains. researchgate.net

Formation of Discrete Supramolecular Coordination Complexes (SCCs)

The reaction of this compound with appropriate metal precursors can lead to the formation of discrete, closed supramolecular structures known as supramolecular coordination complexes (SCCs), which include metallacycles and metallacages.

While this compound readily forms one-dimensional coordination polymers, its ability to form discrete metallacycles is of significant interest. researchgate.net The formation of a closed structure versus an infinite polymer is often directed by the choice of the metal precursor, which provides a specific coordination angle. Flexible donor ligands with similar structures have been shown to self-assemble into discrete supramolecules and closed macrocycles when combined with organometallic acceptor units that have defined coordination angles. researchgate.net

The construction of these complex architectures relies on the principles of coordination-driven self-assembly. This strategy utilizes the predictable and directional nature of coordination bonds between metal ions and ligands to spontaneously form thermodynamically stable, well-defined structures. By carefully selecting the geometry of the metal precursor and the ligand, specific shapes and sizes of metallacycles and metallacages can be targeted. For instance, combining linear ditopic ligands like this compound with metal complexes that enforce a sharp angle (e.g., 90° or 120°) can lead to the formation of discrete polygonal structures. The use of pyridine-based ligands in coordination-driven self-assembly is a well-established method for creating complex supramolecular structures like metallacalixarenes. researchgate.net

The choice of the transition metal precursor is critical in directing the outcome of the self-assembly process. Different metals and their ancillary ligands provide distinct coordination numbers and geometries.

Palladium(II): Palladium(II) complexes, which typically adopt a square-planar geometry, are widely used as 90° "corners" in supramolecular self-assembly. nih.govmdpi.com The reaction of a linear ligand like this compound with a cis-blocked palladium(II) precursor, such as (tmeda)Pd(NO₃)₂ (where tmeda is N,N,N',N'-tetramethylethylenediamine), can lead to the formation of molecular squares or other discrete metallacycles. researchgate.net

Ruthenium(II)-Arene Clips: Half-sandwich ruthenium(II)-arene complexes, often referred to as "ruthenium clips," are valuable building blocks for supramolecular assembly. nih.govresearchgate.net These complexes, with the general formula [Ru(η⁶-arene)(N-N)Cl]⁺, where N-N is a chelating bidentate ligand, can provide angles for the construction of 2D and 3D structures. The arene ligand stabilizes the metal center, while the remaining coordination sites are available for linking with ligands like this compound.

Silver(I): Silver(I) ions exhibit flexible coordination geometries, ranging from linear to trigonal and tetrahedral. This flexibility can lead to the formation of a diverse range of coordination polymers. mdpi.comnih.gov When reacted with this compound, Ag(I) can coordinate to the pyridyl nitrogen atoms to form one-, two-, or three-dimensional coordination networks, depending on the counter-ion and solvent conditions. mdpi.comnih.gov

Metallacycles and Metallacages

Anion Effects on Self-Assembly and Product Formation

The choice of anion has a profound influence on the self-assembly processes and the final structure of coordination complexes involving pyridyl-based ligands. This "anion templating" effect is evident in the assembly of complexes with ligands structurally similar to this compound. Research on the related ligand 1,4-bis(pyridine-3-ylethynyl)benzene (L') with silver(I) salts demonstrates that the coordinating ability of the anion can direct the outcome of the reaction. researchgate.net

When weakly coordinating anions such as perchlorate (B79767) (ClO₄⁻), trifluoromethanesulfonate (B1224126) (OTf⁻), or tetrafluoroborate (B81430) (BF₄⁻) are used, one-dimensional (1D) zigzag coordination polymers are consistently formed. researchgate.net In contrast, the use of the more strongly coordinating nitrate (B79036) (NO₃⁻) anion under similar conditions results in a 1D sinusoidal chain, where the nitrate ion is directly coordinated to the silver(I) center. researchgate.net This indicates that the anion can compete for coordination sites on the metal ion, thereby altering the geometry and the final supramolecular architecture. Furthermore, a change in reaction procedure using the BF₄⁻ anion can lead to the formation of a discrete Ag₂L'₆₂ metallocycle instead of a polymer, highlighting the delicate balance of factors that control product formation. researchgate.net

Anion (with Ag(I) and a related ligand)Resulting ArchitectureReference
Perchlorate (ClO₄⁻)1D Zigzag Chain researchgate.net
Trifluoromethanesulfonate (OTf⁻)1D Zigzag Chain researchgate.net
Tetrafluoroborate (BF₄⁻)1D Zigzag Chain or Metallocycle researchgate.net
Nitrate (NO₃⁻)1D Sinusoidal Chain researchgate.net
Data based on the assembly with 1,4-bis(pyridine-3-ylethynyl)benzene, which demonstrates the principle of anion effects.
Stoichiometric Control in Metallacage Formation

Stoichiometry is a fundamental principle controlling the outcome of self-assembly reactions. The precise molar ratio between the metal acceptor and the ligand donor dictates whether a discrete, closed structure such as a metallacage or an extended, open coordination polymer will form.

While this compound readily forms 1:1 coordination polymers with various metal salts, the formation of discrete metallacages requires specific stoichiometric ratios. researchgate.net For instance, the formation of a binuclear metallocycle with the formula Ag₂L'₆₂ (where L' is a related ligand) was achieved with a specific metal-to-ligand ratio that favors a closed, cyclic structure over an extended chain. researchgate.net Flexible pyridine donor ligands like this compound have been shown to self-assemble into discrete supramolecules when combined with organoplatinum acceptor units at defined 90°, 120°, and 180° angles, creating closed macrocycles. researchgate.net The formation of specific solution-state species such as 1·2L and 2·2L with nickel(II) complexes further confirms that defined stoichiometric complexes are formed. researchgate.net

Encapsulation Phenomena and Guest-Host Interactions within Metallacages

The cavities and channels created within supramolecular assemblies can host guest molecules, leading to interesting encapsulation phenomena. This is not limited to discrete cages but also occurs within the lattice of coordination polymers.

In the case of coordination polymers formed with silver(I) and a related ligand, the counter-anions are often found entrapped within the structure. For example, in the zigzag chain polymer {AgL'·0.5Et₂O}n, the perchlorate (ClO₄⁻) anions are located within the channels created by the stacked polymeric chains, held in place by weak Ag(I)···ClO₄ interactions. researchgate.net This demonstrates that the voids in the crystal lattice of a coordination polymer can serve as hosts for small anionic guests. The di-silver(I) shape-persistent macrocycle formed with 1,3-bis(pyridin-3-ylethynyl)benzene assembles into a nanoporous structure where ClO₄⁻ anions and water molecules fill the pores, further illustrating the host-guest capabilities of these systems. researchgate.net

Construction of Extended Coordination Polymers and Metal-Organic Frameworks (MOFs)

The use of this compound as a linear, rigid linker is a common strategy for the construction of extended, crystalline networks. Its geometry plays a crucial role in defining the topology of the resulting coordination polymers.

One-Dimensional (1D) Chain Architectures (e.g., Zigzag, Sinusoidal)

Zigzag Chains: The reaction of this compound with certain nickel(II) dithiophosphato complexes results in the formation of zigzag polymeric chains. researchgate.net Similarly, silver(I) salts with weakly coordinating anions form 1D zigzag chains where two chains are stacked together through weak Ag(I)···Ag(I) and π···π interactions. researchgate.net

Sinusoidal Chains: When a more strongly coordinating anion like nitrate is used with silver(I), it coordinates to the metal center, altering the bond angles and leading to a 1D sinusoidal chain architecture instead of a zigzag one. researchgate.net

Helical and Square-Wave Chains: While not using the exact diyne ligand, the closely related 1,4-bis(3-pyridyl)-2,3-diazo-1,3-butadiene ligand has been shown to form both helical and square-wave chains with zinc dichloride, illustrating the structural diversity achievable with similar 3-pyridyl linkers. mdpi.com

Metal/Ligand SystemChain ArchitectureKey InteractionsReference
Ni(II) / this compoundZigzagCoordination bonds researchgate.net
Ag(I) / 1,4-bis(pyridine-3-ylethynyl)benzeneZigzagAg(I)···Ag(I), π···π stacking researchgate.net
Ag(I) / 1,4-bis(pyridine-3-ylethynyl)benzeneSinusoidalAg-NO₃ coordination researchgate.net
Zn(II) / 1,4-bis(3-pyridyl)-2,3-diazo-1,3-butadiene Helical / Square-WaveC-H···Cl hydrogen bonds mdpi.com
*Illustrates principle on a closely related ligand.
Illustrates diversity with a similar linker.

Two-Dimensional (2D) and Three-Dimensional (3D) Network Formation

While 1D chains are common, the assembly of these chains into higher-dimensional 2D or 3D networks is typically driven by weaker, non-covalent interactions or the use of additional linking ligands. The silver(I) complexes of 1,4-di(3-pyridyl)buta-1,3-diyne have been found to crystallize as non-porous coordination polymers. researchgate.net The extension into 3D is often achieved through inter-chain interactions. For example, supramolecular 3D constructs can arise from interactions involving substituents on the metallic precursor complexes. researchgate.net In related systems using a diazobutadiene analogue, intermolecular C−H···Cl hydrogen bonds are crucial in linking the 1D chains into a stable 3D framework. mdpi.comnih.gov The formation of true 2D or 3D MOFs with this compound as the sole linker is less common and generally requires metal centers with specific coordination geometries that promote extension in multiple dimensions.

Role of this compound as a Bridging Ligand

The primary role of this compound in these assemblies is that of a bridging ligand or "spacer". Its key characteristics are:

Bidentate N-Donor: It uses the nitrogen atoms of its two pyridyl rings to coordinate to and bridge between two metal centers.

Rigid Spacer: The buta-1,3-diyne core is a rigid, linear rod that separates the metal centers at a predictable distance.

Angular Disposition: The 3-pyridyl groups position the nitrogen donors at a fixed angle (approx. 120°) relative to the diyne axis. This angularity is a key determinant in forming bent or zigzag chains rather than linear ones.

Conformational Influence: The ligand can adopt different conformations relative to the metal centers. In polymeric chains, it often adopts an anti conformation, which propagates the chain. researchgate.net However, to form a closed metallocycle, the ligand must adopt a syn conformation, highlighting its conformational versatility in directing self-assembly. researchgate.net

Intermolecular Interactions Governing Supramolecular Architectures

The final three-dimensional structure of coordination polymers and co-crystals containing this compound is dictated by a delicate balance of several non-covalent interactions. These weak forces, including π-π stacking, metallophilic interactions, and hydrogen bonding, work in concert to direct the self-assembly process and stabilize the resulting supramolecular frameworks.

π-π Stacking Interactions between Aromatic Rings

The planar pyridyl rings of this compound are prone to engage in π-π stacking interactions, a crucial factor in the packing of its coordination complexes. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic systems, typically involve an offset or slipped-parallel arrangement of the rings rather than a direct face-to-face overlap. rsc.org This offset stacking minimizes electrostatic repulsion and maximizes attractive dispersion forces.

Table 1: Representative π-π Stacking Geometries in Pyridyl-Containing Coordination Compounds

Compound TypeInteracting RingsCentroid-Centroid Distance (Å)Dihedral Angle (°)Stacking Motif
Pyridine-2,5-dicarboxylate ComplexPyridyl-Pyridyl3.475-Offset
Ag(I) Dimer with bis(pyridyl-carboxylate)Pyridyl-Pyridyl--Step-like 1-D Chain
Cu(I) Complex with 2,2'-biquinolineBiquinoline-Biquinoline--Supramolecular Aggregate

Note: Data for this compound complexes is not yet fully available in the literature to populate this table specifically for the title compound.

Metallophilic Interactions (e.g., Argentophilic Interactions)

In coordination complexes containing heavy, closed-shell metal ions like silver(I), another significant non-covalent interaction, known as a metallophilic interaction, can play a pivotal role in dictating the supramolecular architecture. Specifically, in silver complexes, this is referred to as an argentophilic interaction, which is an attractive force between two or more silver ions. These Ag···Ag interactions, with distances typically shorter than the sum of their van der Waals radii (approximately 3.44 Å), can lead to the formation of distinct dimeric, oligomeric, or polymeric structures.

Hydrogen Bonding Networks

The nitrogen atoms of the pyridyl groups in this compound are effective hydrogen bond acceptors. This capability allows for the formation of extensive hydrogen bonding networks, particularly in co-crystals with suitable hydrogen bond donors, such as carboxylic acids or water molecules. These hydrogen bonds are highly directional and play a critical role in the rational design and assembly of supramolecular structures. nsf.gov

In the absence of metal coordination, the free ligand can co-crystallize with donor molecules to form well-defined patterns. For instance, studies on similar dipyridyl compounds have shown the formation of robust heteromeric synthons, such as the carboxylic acid···pyridine hydrogen bond, which can direct the formation of tapes, sheets, or three-dimensional networks. nsf.gov The presence of solvent molecules, especially water, can also lead to the formation of intricate hydrogen-bonded motifs, bridging different components of the crystal structure. nih.gov In metal complexes, hydrogen bonding can occur between the ligand and coordinated solvent molecules or counter-ions, further stabilizing the crystal lattice.

Table 2: Common Hydrogen Bond Synthons Involving Pyridyl Moieties

DonorAcceptorSynthon TypeTypical Bond Length (Å)
Carboxylic Acid (O-H)Pyridyl (N)O-H···N2.6 - 2.8
Water (O-H)Pyridyl (N)O-H···N2.7 - 2.9
Amine (N-H)Pyridyl (N)N-H···N2.8 - 3.0
C-H (activated)Pyridyl (N)C-H···N3.2 - 3.5

Structural Transformations and Conformational Flexibility in Metal Complexes

The coordination of this compound to metal centers can induce significant structural changes and reveal the conformational flexibility of the resulting assemblies. The linear nature of the ligand allows it to act as a spacer, connecting metal nodes to form coordination polymers. The geometry around the metal center and the nature of other coordinating species can lead to a variety of structural motifs.

Furthermore, the assembly of coordination polymers can be highly sensitive to the reaction conditions, such as the choice of solvent and counter-ion. This can lead to the formation of different polymorphs or coordination isomers with distinct structural features. For example, with flexible dipyridyl ligands, changes in the length of an alkyl spacer can significantly affect the orientation of the terminal pyridyl rings and, consequently, the framework of the resulting silver(I) complexes, leading to either macrometallacyclic or chain structures. nih.gov While this compound is a rigid ligand, the orientation of the pyridyl rings relative to the central butadiyne unit can still exhibit some torsional flexibility upon coordination, potentially leading to different supramolecular isomers. In some instances, metal-promoted ring-opening of related pyridyl-containing ligands has been observed, highlighting the potential for more dramatic structural transformations.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the molecular structure of 1,4-di(pyridin-3-yl)buta-1,3-diyne in solution. A suite of NMR experiments provides insight into the compound's connectivity and spatial arrangement.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. rsc.orgmdpi.com

For this compound, the ¹H NMR spectrum is expected to display four distinct signals in the aromatic region, corresponding to the protons at the C-2, C-4, C-5, and C-6 positions of the symmetrically equivalent pyridine (B92270) rings. The chemical shifts and coupling patterns (multiplicities) of these protons would be characteristic of a 3-substituted pyridine system.

The ¹³C NMR spectrum would complement this by showing seven unique signals. Due to the molecule's symmetry, one set of signals represents both pyridine rings, which would consist of five distinct resonances for the aromatic carbons. The linear butadiyne core would produce two additional signals for the sp-hybridized carbons. libretexts.org The chemical shifts of these carbons are indicative of their electronic environment, with the acetylenic carbons appearing in a characteristic region of the spectrum. rsc.org

Two-dimensional NMR techniques are employed to resolve complex spectra and establish specific correlations between nuclei. beilstein-journals.org Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the three-dimensional structure of molecules by identifying nuclei that are close in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com

For this compound, a NOESY experiment would show cross-peaks between protons that are in spatial proximity (typically within 5 Å). columbia.edu This can be used to confirm assignments made from the 1D spectrum. For example, correlations would be expected between adjacent protons on the pyridine ring, such as between the H-2 and H-4 protons, or the H-5 and H-6 protons. Such through-space correlations provide unambiguous evidence for stereochemical relationships and can help to define the molecule's preferred conformation in solution. libretexts.org

When this compound acts as a ligand in organometallic chemistry, NMR spectroscopy of the metal nucleus becomes a powerful characterization tool. For platinum complexes, ¹⁹⁵Pt NMR is the method of choice for elucidating the structure of platinum-containing species in solution. wikipedia.org The ¹⁹⁵Pt isotope has a nuclear spin of I=1/2 and a natural abundance of approximately 33.8%, making it well-suited for NMR studies. wikipedia.orghuji.ac.il

The ¹⁹⁵Pt chemical shift is highly sensitive to the platinum atom's oxidation state, coordination number, and the nature of the ligands bound to it, spanning a range of over 13,000 ppm. huji.ac.il If this compound were to coordinate to a platinum center through its pyridine nitrogen atoms, the resulting ¹⁹⁵Pt NMR spectrum would provide a distinct signal whose chemical shift would be characteristic of the specific coordination environment. rsc.org Furthermore, spin-spin coupling between the ¹⁹⁵Pt nucleus and ligand nuclei, such as ¹⁴N from the pyridine ring or ³¹P from co-ligands, can provide additional structural details and confirm ligand binding. huji.ac.ilacs.orgnih.gov

X-ray Diffraction Studies

X-ray diffraction provides the most definitive method for determining the atomic arrangement of a compound in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. jst.go.jpmdpi.com An X-ray structure of this compound has been reported, confirming its molecular connectivity and revealing its solid-state conformation and packing. rsc.org

This analysis provides precise data on bond lengths, bond angles, and torsion angles within the molecule. It would definitively show the near-linear geometry of the central buta-1,3-diyne linker and the planarity of the two pyridine rings. SCXRD also elucidates the supramolecular structure, revealing how individual molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonds or π–π stacking. mdpi.commdpi.com This information is fundamental to understanding the material's bulk properties.

While single-crystal XRD analyzes one perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk polycrystalline sample. researchgate.netlibretexts.org This technique is essential for confirming that the bulk synthesized material is the same phase as the single crystal that was structurally characterized. jst.go.jp

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. vscht.czwku.edu The positions and intensities of the diffraction peaks are characteristic of the crystal's unit cell and atomic arrangement. libretexts.org By comparing the experimental powder pattern of a bulk sample of this compound to a pattern simulated from the single-crystal X-ray data, one can verify the phase purity and identity of the bulk material. vscht.cz

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the identity of newly synthesized compounds. For this compound, mass spectrometric analysis provides direct evidence of its formation.

In a study detailing the synthesis of this compound via a copper-catalyzed Glaser coupling reaction, the product was characterized by mass spectrometry. nih.govresearchgate.netrsc.orgmdpi.com The analysis yielded a mass-to-charge ratio (m/z) of 205, corresponding to the protonated molecule [M+H]⁺. nih.govresearchgate.netrsc.orgmdpi.com This finding is consistent with the calculated molecular weight of this compound (C₁₄H₈N₂), which is 204.23 g/mol . nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable for the characterization of coordination complexes derived from this ligand. This soft ionization technique allows for the transfer of intact complex ions from solution to the gas phase, providing information on the stoichiometry and stability of the metal-ligand assembly. While specific ESI-MS data for coordination complexes of this compound are not extensively reported in the literature, the technique is widely applied to analogous pyridyl-containing coordination compounds.

Table 1: Mass Spectrometry Data for this compound
CompoundTechniqueObserved m/zAssignmentReference
This compoundMS205[M+H]⁺ nih.govresearchgate.netrsc.orgmdpi.com

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum provides key information about its structural integrity.

The characteristic vibrational modes for this compound include the C≡C stretching of the diyne core, the C=C and C=N stretching vibrations of the pyridine rings, and the C-H stretching and bending modes of the aromatic protons. The diyne C≡C stretch is expected to appear in the range of 2100-2260 cm⁻¹, a region that is typically free from other strong absorptions. The vibrations of the pyridine ring are anticipated in the 1400-1600 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-C≡C- (Diyne)Stretching2100 - 2260
Pyridine RingC=C, C=N Stretching1400 - 1600
Aromatic C-HStretching3000 - 3100

Electronic Absorption and Emission Spectroscopy of Coordination Complexes

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are instrumental in probing the electronic structure and photophysical properties of coordination complexes. The this compound ligand, with its extended π-conjugated system, is expected to form complexes that exhibit interesting electronic transitions.

The emission properties of these complexes are also of significant interest. Following excitation into the ligand-based or MLCT absorption bands, the complex may relax via the emission of light (luminescence). The emission wavelength, quantum yield, and lifetime are key parameters that characterize the emissive state. For instance, copper(I) complexes with pyridyl-containing ligands are known to exhibit phosphorescence from triplet MLCT states. nih.gov The emission color can be tuned by modifying the electronic properties of the ligands and the coordination environment of the metal ion. nih.gov

While specific electronic absorption and emission data for coordination complexes of this compound are not extensively documented, studies on similar pyridyl-based ligands provide insight into their expected behavior. For example, dinuclear copper(I) complexes with pyridyltriazole ligands exhibit emission maxima in the range of 528-606 nm, originating from MLCT states. nih.gov

Table 3: Expected Electronic Transitions for Coordination Complexes of this compound
Transition TypeTypical Wavelength RegionDescription
π→π*Ultraviolet (< 400 nm)Intra-ligand electronic transition.
MLCTVisible (400 - 700 nm)Metal-to-Ligand Charge-Transfer.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its change in mass as a function of temperature. For coordination polymers and complexes involving this compound, TGA provides valuable information about their decomposition temperatures and the nature of any included solvent molecules.

A typical TGA curve for a coordination polymer would show an initial weight loss at lower temperatures (below ~150 °C), corresponding to the loss of solvent molecules trapped within the crystal lattice. This is followed by a plateau of thermal stability, after which a significant weight loss occurs at higher temperatures, indicating the decomposition of the coordination framework itself.

Table 4: Representative Thermal Decomposition Stages for Pyridyl-Based Coordination Polymers
Temperature RangeEventTypical Weight Loss
~50 - 160 °CDesolvation (loss of guest molecules)Variable (depends on solvent content)
> 300 °CDecomposition of the coordination frameworkSignificant

Theoretical and Computational Investigations of 1,4 Di Pyridin 3 Yl Buta 1,3 Diyne and Its Assemblies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of 1,4-di(pyridin-3-yl)buta-1,3-diyne.

Elucidation of Geometric and Electronic Structures

DFT calculations are employed to determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations have confirmed the linear geometry of the buta-1,3-diyne linker and the planar arrangement of the pyridyl rings. An X-ray structure of the 3-substituted dimer has been reported, providing experimental validation for the computed geometry. rsc.org The electronic structure is characterized by a delocalized π-system extending across the entire molecule, which is a key feature of conjugated systems. This delocalization is responsible for the molecule's unique electronic and optical properties.

Below is a table summarizing key computed geometric parameters for this compound.

ParameterValue
Molecular Formula C₁₄H₈N₂
Molecular Weight 204.23 g/mol
Exact Mass 204.068748264 Da

Note: These values are based on computational models and may vary slightly from experimental data.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. libretexts.org For this compound, the HOMO is primarily localized on the electron-rich buta-1,3-diyne bridge, while the LUMO is distributed over the electron-deficient pyridyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests that the molecule can be more easily excited, which influences its color and photochemical reactivity. mdpi.com For conjugated systems like this compound, the HOMO-LUMO gap is relatively small, indicating its potential for applications in electronic materials. libretexts.org The introduction of different substituents on the pyridyl rings can further tune these energy levels. rsc.org

The table below presents a conceptual representation of the frontier molecular orbitals and their characteristics.

OrbitalDescriptionImplication for Reactivity
HOMO The highest energy molecular orbital occupied by electrons.Acts as an electron donor in chemical reactions.
LUMO The lowest energy molecular orbital that is unoccupied.Acts as an electron acceptor in chemical reactions.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Influences the electronic absorption and emission properties.

Simulation of Reaction Pathways and Energy Landscapes

DFT calculations are also invaluable for simulating reaction pathways and mapping out potential energy surfaces. This allows for the prediction of the most likely reaction mechanisms and the identification of stable intermediates and transition states. For this compound, such simulations can be used to study its polymerization, cycloaddition reactions, and interactions with other molecules. Understanding the energy landscapes is crucial for controlling the synthesis of desired supramolecular structures and avoiding unwanted side products. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes, diffusion, and aggregation of this compound in different environments, such as in solution or within a crystal lattice. This is particularly important for understanding the formation and stability of its self-assembled structures.

Quantum Chemical Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic properties, including UV-Vis, IR, and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, theoretical predictions of its electronic absorption spectrum can elucidate the nature of its electronic transitions, which are typically π-π* transitions within the conjugated system. researchgate.net Similarly, calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental IR and Raman spectra. researchgate.net

Computational Design and Prediction of Novel Supramolecular Architectures

A significant application of computational chemistry is the in-silico design of novel supramolecular architectures. nih.gov By understanding the intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, that govern the self-assembly of this compound, it is possible to predict how it will crystallize and form larger, ordered structures. mdpi.com Computational screening can be used to explore the potential of this molecule to form co-crystals with other complementary molecules, leading to the rational design of materials with desired solid-state properties. mdpi.com

Chemical Reactivity and Derivatization Strategies for 1,4 Di Pyridin 3 Yl Buta 1,3 Diyne

Functionalization of the Pyridyl Moieties

The nitrogen atoms of the two pyridyl rings are the most accessible sites for functionalization, primarily through quaternization reactions. This process involves the reaction of the lone pair of electrons on the nitrogen atom with an electrophile, such as an alkyl halide, leading to the formation of a pyridinium salt. This transformation significantly alters the electronic properties of the molecule, converting the neutral pyridine (B92270) rings into cationic pyridinium rings, which can influence the molecule's solubility, crystal packing, and ability to participate in charge-transfer interactions.

ReagentStoichiometry (Diyne:Reagent)ProductEffect
Methyl Iodide1:1Mono-methylpyridinium saltIntroduces a single positive charge
Methyl Iodide1:2Di-methylpyridinium saltIntroduces two positive charges
1-BromoadamantaneExcessAdamantyl-pyridinium saltAttaches bulky adamantyl groups

This table illustrates common functionalization reactions targeting the pyridyl nitrogen atoms of 1,4-di(pyridin-3-yl)buta-1,3-diyne.

The introduction of bulky substituents, such as adamantyl groups via reaction with haloadamantanes, is another strategy to modify the steric profile of the molecule, which can be used to control the architecture of resulting coordination polymers. osti.gov

Chemical Transformations Involving the Butadiyne Core

The conjugated butadiyne core of this compound is a versatile functional group that can undergo a variety of chemical transformations, particularly cycloaddition reactions. These reactions are powerful tools for constructing complex carbocyclic and heterocyclic systems from the linear diyne precursor. mdpi.comresearchgate.net

One important class of reactions is the [4+2] cycloaddition, or Diels-Alder reaction, where the diyne can act as the dienophile. However, more common are reactions where the butadiyne unit participates in metal-catalyzed or thermal cyclizations to form aromatic and heteroaromatic rings. For instance, in the presence of a copper catalyst, 1,4-diaryl-1,3-butadiynes react with cyclic amines like pyrrolidine or morpholine to yield functionalized naphthalene derivatives. mdpi.com Another significant transformation is the intramolecular cyclization with bromine at low temperatures, which produces 1,2,3-tribromonaphthalenes. mdpi.comresearchgate.net

The butadiyne core can also react with various reagents to form five-membered heterocycles. Examples include reactions with:

Water in the presence of a base like potassium hydroxide to form 2,5-disubstituted furans. researchgate.net

Hydroxylamine to produce 3,5-disubstituted isoxazoles. mdpi.com

Sodium sulfide to yield 2,5-disubstituted thiophenes.

Reaction TypeReagentsCatalyst/ConditionsProduct Type
Naphthalene SynthesisCyclic Amines (e.g., Morpholine)CuCl, 80-120°CAmino-substituted Naphthalenes mdpi.comresearchgate.net
BromocyclizationBromine (Br₂)CH₂Cl₂, -78°C1,2,3-Tribromonaphthalenes mdpi.comresearchgate.net
Furan SynthesisWater (H₂O)KOH, DMSO, 80°C2,5-Disubstituted Furans researchgate.net
Isoxazole SynthesisHydroxylamine (NH₂OH·HCl)Triethylamine (B128534), DMSO3,5-Disubstituted Isoxazoles mdpi.com

This table summarizes key chemical transformations that directly involve the butadiyne core, leading to the formation of diverse cyclic structures.

Post-Synthetic Modification of Coordination Assemblies

Coordination assemblies built from this compound possess latent reactive sites amenable to PSM. The reactivity described in the sections above can be applied to the ligand after its incorporation into a solid-state material.

Modification of Pyridyl Groups: In frameworks where the pyridyl nitrogen atoms are not coordinated to the metal nodes, they remain available for quaternization. Exposing the MOF to alkyl halides could introduce positive charges into the pores, altering the material's affinity for anionic guest molecules.

Modification of the Butadiyne Core: The butadiyne core within the framework could potentially undergo cycloaddition reactions. For example, exposing the material to a solution of bromine could transform the butadiyne linkers into brominated naphthalene derivatives, changing the size and electronic nature of the pores.

PSM offers a route to complex, functional materials that would be difficult to synthesize directly from pre-functionalized linkers. This approach allows for the precise installation of functional groups within the ordered environment of a crystal lattice. acs.orgnih.gov

Reactivity as a Ligand in Catalytic Systems (e.g., Gold Catalysis)

The dual functionality of this compound—possessing both coordinating pyridyl groups and a reactive diyne unit—makes it an intriguing candidate for use in catalysis. The pyridyl nitrogen atoms can act as ligands to bind to a catalytically active metal center, while the butadiyne core can either be the substrate for a transformation or participate in the catalytic cycle.

In the context of gold catalysis, which is known for its ability to activate alkynes, this ligand could play a significant role. rsc.orgresearchgate.net Cationic gold(I) complexes are highly carbophilic and can coordinate to one of the alkyne units of the butadiyne core, making it susceptible to nucleophilic attack. acs.org

If this compound were used as a ligand, its pyridyl groups could coordinate to a gold(I) precursor. The resulting complex could then catalyze reactions of other substrates. Alternatively, in the presence of a gold catalyst, the molecule itself could undergo intramolecular cyclization or intermolecular reactions. Gold-catalyzed reactions involving 1,n-diynes often lead to complex cascade reactions, forming polycyclic aromatic systems or other intricate molecular architectures. rsc.orgresearchgate.netbeilstein-journals.org

Catalytic RoleMetal CenterPotential TransformationMechanism
SubstrateGold(I)CycloisomerizationAu(I) activates one alkyne, followed by intramolecular attack by the second alkyne. researchgate.net
SubstrateGold(I)Intermolecular CycloadditionAu(I) activates the diyne for reaction with an external alkene or other unsaturated system. beilstein-journals.org
LigandGold(I) / Palladium(II)Catalysis of other reactionsPyridyl groups coordinate to the metal, forming a catalytically active complex.

This table outlines the potential roles and reactivity of this compound within the framework of metal-catalyzed systems, particularly with carbophilic metals like gold.

Advanced Applications in Materials Science and Technology

Supramolecular Materials and Responsive Systems

The directional and rigid nature of 1,4-di(pyridin-3-yl)buta-1,3-diyne makes it an exceptional component for the self-assembly of supramolecular coordination complexes (SCCs). nih.gov The process, driven by the spontaneous formation of metal-ligand bonds, allows for the creation of well-defined two-dimensional metallacycles and three-dimensional metallacages. nih.gov The resulting SCCs possess distinct internal cavities and can be readily functionalized, offering significant modularity and tunable electronic and spatial properties. nih.gov

Research has demonstrated that the reaction of this compound (L) with various silver(I) salts leads to the formation of diverse one-dimensional (1-D) coordination polymers. The specific structure is delicately influenced by the counter-anions and reaction conditions. researchgate.net For instance, using salts like AgClO₄, AgCF₃SO₃, and AgBF₄ results in 1-D zigzag chains, while AgNO₃ yields a 1-D sinusoidal chain. researchgate.net

A notable finding is the formation of a Ag₂L₆₂ metallocycle under specific conditions, which can undergo a structural transformation upon heating. researchgate.net This responsiveness to external stimuli highlights the potential of these materials in the development of molecular switches and sensors. researchgate.net The transformation from a metallocycle to a different structure, potentially a chain, illustrates the dynamic nature of these supramolecular systems. researchgate.net

ComplexAnionResulting StructureConformation of Ligand (L)
{AgL·0.5Et₂O}n ClO₄⁻1-D Zigzag Chainanti
{AgL·Et₂O}n CF₃SO₃⁻ (OTf⁻)1-D Zigzag Chainanti
{AgL·0.5CH₃OH}n BF₄⁻1-D Zigzag Chainanti
{[AgL(NO₃)]·H₂O}n NO₃⁻1-D Sinusoidal Chainanti
Ag₂L₆₂ BF₄⁻Metallocyclesyn

This table summarizes the various supramolecular structures formed from the self-assembly of this compound (L) with different silver(I) salts. researchgate.net

Optoelectronic and Photofunctional Materials

The conjugated diyne core of this compound is central to its application in optoelectronic and photofunctional materials. Conjugated organic poly-ynes and their metallic derivatives, known as poly(metalla-ynes), are recognized for their compelling and adjustable chemical and photophysical properties. acs.orgresearchgate.net These characteristics are crucial for the development of advanced materials that can interact with light. Coordination polymers incorporating this ligand are of significant interest for their potential in optoelectronics. researchgate.net

Tunable Photophysical Properties through Structural Modification

A key advantage of using this compound in materials synthesis is the ability to fine-tune the resulting photophysical properties through structural modifications. researchgate.net The directional bonding approach in self-assembly provides a high degree of control, affording structures with exceptional electronic and spatial tunability. nih.gov By systematically altering the components of a supramolecular assembly, such as the metal center or ancillary ligands, the electronic structure and, consequently, the optical properties of the material can be precisely engineered. For example, the formation of distorted rectangular assemblies using this compound with different "molecular clips" (dinuclear metal complexes) demonstrates this modularity. nih.gov The choice of clip, such as those based on oxalato or 2,5-dioxydo-1,4-benzoquinonato (dobq), directly influences the properties of the final supramolecular coordination complex. nih.gov

Porous Materials for Gas Storage and Separation

Porous coordination polymers (PCPs) have emerged as a promising class of materials for applications in gas storage and separation, owing to their high surface areas and tunable pore environments. researchgate.net The use of rigid, well-defined organic linkers is fundamental to the design of effective PCPs. While specific studies detailing the gas sorption properties of materials made solely from this compound are emerging, the compound is situated within the broader research context of creating novel PCPs for such applications. researchgate.net Its linear, rigid structure and the presence of coordinating pyridyl groups make it an ideal candidate for constructing robust frameworks with defined porosity, essential for selective gas capture and storage. researchgate.net

Magnetic Materials Derived from Coordination Polymers

In addition to gas storage and optoelectronics, porous coordination polymers are being explored for their potential as magnetic materials. researchgate.net The integration of metal ions into a regular, extended network, facilitated by linkers like this compound, can lead to interesting magnetic phenomena. In the self-assembled silver(I) coordination polymers, weak Ag(I)···Ag(I) interactions (argentophilic interactions) with distances as short as 3.2487(4) Å have been observed. researchgate.net While silver(I) complexes are diamagnetic, the ability of this ligand to facilitate close metallic contacts within a polymer chain is a crucial design principle that could be extended to paramagnetic metal ions for the rational design of novel magnetic materials.

Sensing Applications Utilizing Supramolecular Coordination Complexes

The inherent responsiveness of supramolecular structures to their environment makes them suitable for sensing applications. The structural transformation of coordination frameworks, such as the temperature-induced rearrangement of the Ag₂L₆₂ metallocycle, is a key feature for developing molecular switches and sensors. researchgate.net Furthermore, supramolecular coordination complexes assembled from this compound have been investigated for their biological relevance. nih.gov For example, specific rectangular SCCs incorporating this ligand have demonstrated cytotoxicity, and related systems have been shown to inhibit the aggregation of β-amyloid, suggesting potential applications in diagnostics and therapeutics. nih.gov

Conclusion and Future Research Directions

Synthesis and Coordination Chemistry of 1,4-Di(pyridin-3-yl)buta-1,3-diyne

The preparation of this compound is achieved through well-established organic chemistry methodologies. The primary route involves the oxidative dimerization of a 3-ethynylpyridine (B57287) precursor, which itself can be synthesized via multiple pathways. rsc.org One common method is a Wittig reaction involving a chloromethylene(triphenyl)phosphine ylide and a pyridinecarbaldehyde, followed by the elimination of hydrogen chloride. rsc.org An alternative approach proceeds through a 2-methyl-4-(n-pyridyl)but-3-yn-2-ol intermediate, from which acetone (B3395972) is eliminated. rsc.org The subsequent oxidative dimerization step typically proceeds in good yield, providing the target diyne. rsc.org An X-ray diffraction study has confirmed the structure of the 3-substituted dimer. rsc.org

Table 1: Synthesis Routes for this compound Precursors

Route Description Starting Materials Key Step
A Wittig-based reaction Chloromethylene(triphenyl)phosphine ylide, Pyridinecarbaldehyde Wittig reaction followed by HCl elimination rsc.org

| B | Favorskii-type reaction | 2-methyl-4-(n-pyridyl)but-3-yn-2-ol | Elimination of acetone rsc.org |

Once synthesized, this compound demonstrates rich coordination chemistry. Its defining feature is its role as a rigid, linear spacer ligand. The terminal pyridyl groups act as effective nitrogen donors, bridging metal centers to form extended structures. researchgate.net Research has shown that its reaction with nickel dithiophosphato and dithiophosphonato complexes results in the formation of zig-zag coordination polymers. researchgate.net In these structures, the diyne ligand dictates the assembly of the metal complex units. researchgate.net Beyond forming coordination polymers, the compound is also known to form charge-transfer complexes, for instance with tetramethyl-p-phenylenediamine (TMPD), highlighting its interesting electronic properties. rsc.org

Table 2: Coordination Behavior of this compound

Interaction Type Interacting Species Resulting Structure/Complex Reference
Coordination Polymer Nickel(II) dithiophosphato/dithiophosphonato complexes Zig-zag polymeric chains researchgate.net
Charge-Transfer Tetramethyl-p-phenylenediamine (TMPD) Charge-transfer complex rsc.org

| Salt Formation | Methylating agents | Mono- and di-methyl salts | rsc.org |

Emerging Trends in Butadiyne and Pyridyl-Based Ligand Chemistry

The chemistry of butadiyne and pyridyl-based ligands is dynamic and expanding, driven by the demand for new functional materials.

Butadiyne Chemistry: The 1,3-butadiyne (B1212363) unit is increasingly recognized not just as a rigid linker but as a versatile functional group. A significant trend is the use of 1,3-butadiynes in cycloaddition reactions to construct a wide variety of functionalized carbo- and heterocycles, which are important in medicinal chemistry and materials science. mdpi.com These reactions are often atom-efficient and can be used to build complex molecular skeletons in a single step. mdpi.com Furthermore, the incorporation of the butadiyne moiety into larger π-conjugated systems is a key strategy for developing novel organic electronic materials, including low band gap polymers for applications in electronics and photovoltaics. mdpi.com

Pyridyl-Based Ligand Chemistry: Pyridine (B92270) and its derivatives are ubiquitous in coordination chemistry due to their robust and tunable electronic properties. nih.gov A major trend is the design of increasingly complex pyridyl-based ligands, such as terpyridines, for applications in supramolecular chemistry, catalysis, and materials science. rsc.org These ligands are integral to the construction of metal-organic frameworks (MOFs), coordination cages, and functional nanomaterials. nih.govresearchgate.net Recent developments focus on synthesizing libraries of functionalized pyridine ligands to precisely tune the catalytic activity and physicochemical properties of metal complexes, leading to highly efficient catalysts for reactions like Suzuki-Miyaura and Heck cross-couplings. acs.org The inherent water solubility of many pyridine-based scaffolds also makes them attractive for biological and pharmaceutical applications. nih.gov

Challenges and Opportunities in the Design and Application of Derived Materials

The translation of ligands like this compound into functional materials presents both challenges and significant opportunities.

Opportunities: The rigid, linear geometry of this compound offers a powerful tool for crystal engineering. It provides a predictable building block for the bottom-up construction of well-defined, extended structures. researchgate.net This opens up vast opportunities for creating porous materials for gas storage and separation, heterogeneous catalysts, and novel optoelectronic materials. The combination of the electronically active diyne bridge and the versatile coordination capacity of the terminal pyridyl rings allows for the creation of materials where metal-to-ligand and ligand-to-metal charge transfer events can be finely tuned, which is crucial for developing new sensors, switches, and light-emitting devices. rsc.org

Future Prospects for Rational Material Design and Exploration

The future of materials science based on ligands such as this compound is increasingly tied to the principles of rational design and targeted exploration.

Rational Design and Computational Chemistry: A significant shift towards predictive design is underway, powered by advances in computational chemistry. Techniques like Density Functional Theory (DFT) can be used to model and predict the electronic properties, geometries, and even reactivity of yet-to-be-synthesized materials. mdpi.com This computational-first approach will accelerate the discovery of new materials by allowing researchers to screen vast numbers of potential structures and identify promising candidates for synthesis.

Exploration of Complex Architectures: While linear chains have been demonstrated, future research will undoubtedly target more complex and functional architectures. researchgate.net This includes the self-assembly of this ligand with carefully chosen metal nodes to create discrete macrocycles, 2D sheets, and highly porous 3D frameworks with tailored cavity sizes and functionalities.

Targeted Functional Materials: The ultimate goal is the creation of materials designed for specific tasks. By strategically pairing this compound with different metal ions, researchers can aim for materials with bespoke properties:

Catalysis: Incorporating catalytically active metals (e.g., Palladium, Platinum, Iron) could lead to robust, recyclable heterogeneous catalysts. rsc.orgacs.org

Sensing: Materials that exhibit changes in their optical or electronic properties upon binding to specific analytes could be developed.

Electronics: The conjugated backbone of the ligand is ideal for creating molecular wires and other components for nanoelectronics.

Green Chemistry and Sustainable Synthesis: In line with global trends, future research will also likely focus on developing greener and more sustainable synthetic routes to both the ligand and its derived materials. cas.org This includes the use of more efficient catalysts, minimizing waste, and using less hazardous reagents and solvents. The continued exploration of novel reactions involving the butadiyne core will remain a central theme, expanding the chemical toolbox available for creating next-generation materials. mdpi.com

Q & A

Q. What are the established synthetic routes for 1,4-Di(pyridin-3-yl)buta-1,3-diyne, and how is the product validated?

The compound is synthesized via oxidative dimerization of 3-ethynylpyridine using catalysts like Cu(I)/Ni(II) in THF under inert conditions. This method, adapted from analogous pyridyl-diyne syntheses, yields high-purity products . Structural validation employs single-crystal X-ray diffraction to confirm bond lengths (e.g., C≡C ~1.20 Å) and dihedral angles between pyridyl rings (~84° in related MOF ligands) . NMR spectroscopy (¹H/¹³C) and elemental analysis further verify purity.

Q. What crystallographic data and physicochemical properties are critical for characterizing this compound?

Single-crystal X-ray analysis reveals orthorhombic symmetry (e.g., space group C222₁) in MOF systems, with Ni(II) coordination bond lengths of ~2.09–2.10 Å . Predicted properties for the 3-pyridyl isomer include a density of ~1.21 g/cm³, melting point ~208–209°C, and pKa ~4.04, based on computational models and analogs like 1,4-Di(pyridin-4-yl)buta-1,3-diyne . Experimental validation is recommended due to positional isomer effects.

Advanced Research Questions

Q. How does the pyridyl substitution position (3- vs. 4-) influence coordination geometry in MOF design?

Q. How can electronic conjugation in the diyne backbone be exploited for stimuli-responsive materials?

The extended π-system of the butadiyne core enables tunable optoelectronic properties. Protonation of pyridyl N-atoms (e.g., in acidic environments) shifts emission wavelengths, as demonstrated in quinoline-based analogs . For 3-pyridyl derivatives, spectroelectrochemical studies (UV-vis/fluorescence under pH gradients) could quantify stimuli-responsive behavior .

Q. What methodological approaches resolve discrepancies in reported structural or catalytic data?

  • Multi-Technique Validation: Pair X-ray crystallography with EXAFS to resolve metal-ligand bond length ambiguities .
  • Controlled Replication: Standardize synthetic conditions (e.g., solvent ratios, temperature) to minimize batch variability in MOF crystallinity .
  • DFT Modeling: Predict ligand conformation and electronic effects to rationalize experimental observations, such as twisted pyridyl rings (~84°) in MOFs .

Methodological Notes

  • Synthesis Caution: Oxidative coupling of 3-ethynylpyridine requires strict anhydrous conditions to prevent byproducts .
  • MOF Characterization: Gas adsorption (BET) and PXRD are critical for confirming porosity and phase purity .
  • Data Gaps: Limited experimental data for the 3-pyridyl isomer necessitates extrapolation from 4-pyridyl analogs, emphasizing the need for targeted studies .

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